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Compound of Interest

Compound Name: E7090

Cat. No.: B607249 Get Quote

Disclaimer: Detailed dedicated preclinical toxicology study reports for E7090 (tasurgratinib) are

not extensively available in the public domain. This technical support center provides

information based on publicly accessible data from preclinical efficacy studies and clinical trials.

For comprehensive safety and toxicology information, please refer to the official investigator's

brochure or contact the manufacturer.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of E7090 and how might this relate to its toxicity profile?

A1: E7090 is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2,

and 3 (FGFR1, FGFR2, and FGFR3)[1][2][3][4]. The FGF/FGFR signaling pathway is crucial for

various cellular processes, including proliferation, survival, and angiogenesis[1]. Inhibition of

this pathway is the basis of E7090's antitumor activity. Potential on-target toxicities are

therefore related to the physiological functions of FGFR signaling. For instance, FGFR

signaling is involved in phosphate homeostasis, and inhibition can lead to hyperphosphatemia,

which has been observed in clinical trials[5][6].

Q2: What were the general observations regarding toxicity in preclinical animal models?

A2: In a mouse xenograft study using the SNU-16 human gastric cancer cell line, oral

administration of E7090 succinate at doses of 6.25 to 50 mg/kg once daily for 14 days did not

result in severe loss of body weight[7]. This suggests that at these efficacious doses, the
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compound was generally well-tolerated in the context of this specific study. However, this was

an efficacy study and not a formal toxicology assessment.

Q3: What is the most common dose-limiting toxicity observed in clinical trials?

A3: In the first-in-human phase I study, no dose-limiting toxicities (DLTs) were observed up to a

dose of 140 mg once daily[8][9][10]. At a dose of 180 mg, one patient experienced a Grade 3

increase in aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which was

considered a DLT[5][8][9][10].

Q4: Are there any known off-target effects of E7090?

A4: E7090 is a selective inhibitor of FGFR1, 2, and 3. A kinase profiling assay against 93

kinases demonstrated that E7090 had limited activity against other kinases, suggesting a high

degree of selectivity for the FGFR family[2]. This selectivity is expected to minimize off-target

toxicities.

Troubleshooting Guides
Issue: Unexpected weight loss or signs of distress in experimental animals.

Possible Cause: The administered dose of E7090 may be too high for the specific animal

model or strain being used. While doses up to 50 mg/kg were tolerated in nude mice in one

study, this may not be universal.

Troubleshooting Steps:

Review the dosing regimen and consider a dose de-escalation.

Ensure proper formulation and administration of the compound.

Monitor animals more frequently for clinical signs of toxicity.

Consider a pilot dose-range finding study in your specific model to establish a maximum

tolerated dose (MTD).

Issue: Elevations in liver enzymes (AST/ALT) in animal studies.
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Possible Cause: As observed in clinical trials at higher doses, E7090 may have the potential

for hepatotoxicity.

Troubleshooting Steps:

Incorporate regular monitoring of liver function markers (AST, ALT, bilirubin) in your study

protocol.

If elevations are observed, consider dose reduction or interruption.

At the terminal endpoint of the study, perform histopathological analysis of the liver to

assess for any drug-related changes.

Issue: Hyperphosphatemia observed in preclinical models.

Possible Cause: This is a known on-target effect of FGFR inhibitors due to the role of FGFR

in phosphate regulation.

Troubleshooting Steps:

Monitor serum phosphate levels regularly during the study.

Depending on the severity, a dose modification may be necessary.

Document the findings as an expected pharmacological effect of the drug.

Quantitative Data Summary
Table 1: Summary of Preclinical In Vivo Observations for E7090

Animal
Model

Compound Dose Range
Dosing
Schedule

Key
Observatio
n

Citation

Nude mice

with SNU-16

xenografts

E7090

succinate

6.25 - 50

mg/kg

Oral, once

daily for 14

days

No severe

loss of body

weight

[7]
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Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy and Safety Assessment in a Mouse Xenograft

Model

This protocol is based on the methodology described for the SNU-16 xenograft study[7].

1. Animal Model:

Female nude mice.

Animals are acclimated for at least one week before the start of the experiment.

2. Cell Line and Implantation:

SNU-16 human gastric cancer cells are cultured under standard conditions.

Cells are harvested and suspended in an appropriate medium (e.g., a 1:1 mixture of serum-

free medium and Matrigel).

A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 0.1 mL) is

subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length

x Width^2) / 2 is commonly used.

When tumors reach a predetermined average size (e.g., 100-200 mm^3), animals are

randomized into treatment and control groups.

4. Drug Formulation and Administration:

E7090 succinate is dissolved in a suitable vehicle (e.g., distilled water).

The drug is administered orally once daily at the desired dose levels (e.g., 6.25, 12.5, 25, 50

mg/kg).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/377605535_Pivotal_single-arm_phase_2_trial_of_tasurgratinib_for_patients_with_fibroblast_growth_factor_receptor_FGFR-2_gene_fusion-positive_cholangiocarcinoma_CCA
https://www.benchchem.com/product/b607249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The control group receives the vehicle only.

5. Efficacy and Safety Monitoring:

Tumor volume is measured regularly throughout the treatment period.

Body weight is measured at the same frequency to monitor for general toxicity.

Clinical observations for signs of distress are made daily.

6. Study Endpoint and Analysis:

The study may be terminated after a fixed duration (e.g., 14 days) or when tumors in the

control group reach a specific size.

At the end of the study, tumors are excised and weighed.

Tumor growth inhibition is calculated for each treatment group compared to the control

group.

Statistical analysis is performed to determine the significance of the observed antitumor

effects.

Visualizations

Extracellular Space Cell Membrane

Intracellular Space

FGF Ligand FGFR
Binding & Dimerization

PLCγ

FRS2
Phosphorylation

GRB2/SOS

PI3K

RAS RAF MEK ERK

Cellular Responses
(Proliferation, Survival)

AKT

E7090
Inhibition

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: FGF/FGFR Signaling Pathway and the inhibitory action of E7090.
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Caption: Experimental workflow for in vivo assessment of E7090.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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